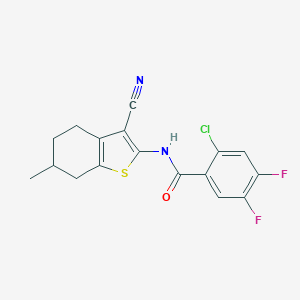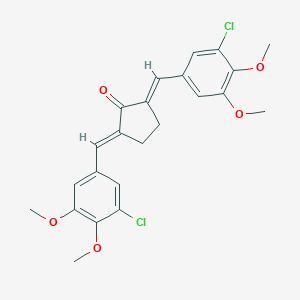![molecular formula C23H23NO3 B442755 4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B442755.png)
4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a naphthalene ring, an oxolane ring, and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield . This reaction uses diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler hydrocarbons.
Applications De Recherche Scientifique
4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit certain enzymes by mimicking the transition states of their substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares a naphthalene ring and benzamide group but differs in other structural elements.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a naphthalene ring but has different functional groups and properties.
Uniqueness
4-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to its combination of a naphthalene ring, an oxolane ring, and a benzamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C23H23NO3 |
|---|---|
Poids moléculaire |
361.4g/mol |
Nom IUPAC |
4-(naphthalen-1-yloxymethyl)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C23H23NO3/c25-23(24-15-20-7-4-14-26-20)19-12-10-17(11-13-19)16-27-22-9-3-6-18-5-1-2-8-21(18)22/h1-3,5-6,8-13,20H,4,7,14-16H2,(H,24,25) |
Clé InChI |
LWHXBBNTFYTDSL-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B442672.png)
![N~3~-METHYL-2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B442673.png)

![10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442676.png)
![methyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B442677.png)
![Methyl 6-tert-butyl-2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442678.png)

![N-(1-Bicyclo[2.2.1]hept-2-ylethyl)cyclopentanecarboxamide](/img/structure/B442681.png)
![2-{2,3-dibromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B442682.png)
![N-(3,5-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B442689.png)
![METHYL 2-({[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B442690.png)
![3-[(2-bromophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B442692.png)
![Ethyl [4-({3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-2-oxocyclopentylidene}methyl)-2-methoxyphenoxy]acetate](/img/structure/B442693.png)
![2-Bromophenyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B442695.png)
